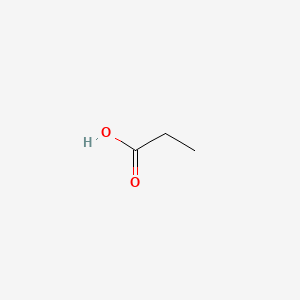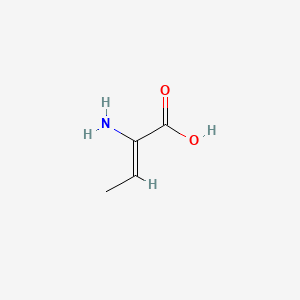
(2Z)-2-aminobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-Aminobut-2-enoic acid is an organic compound characterized by the presence of an amino group and a double bond in its structure. This compound is a derivative of butenoic acid and is known for its unique geometric configuration, denoted by the (2Z) notation, indicating the specific arrangement of substituents around the double bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-aminobut-2-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butenoic acid derivatives.
Amination Reaction:
Geometric Isomerization: Ensuring the (2Z) configuration requires specific reaction conditions, such as temperature control and the use of catalysts, to favor the desired isomer.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis techniques, including:
Batch Reactors: Utilizing batch reactors for controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (2Z)-2-Aminobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution Reagents: Halogenating agents or nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, saturated amines, and substituted butenoic acid derivatives.
Scientific Research Applications
(2Z)-2-Aminobut-2-enoic acid finds applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-aminobut-2-enoic acid involves its interaction with molecular targets and pathways, including:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular responses.
Signal Transduction: The compound may participate in signal transduction pathways, altering cellular functions and processes.
Comparison with Similar Compounds
(2E)-2-Aminobut-2-enoic Acid: The (2E) isomer with a different geometric configuration.
Butenoic Acid Derivatives: Compounds with similar structures but different functional groups or configurations.
Amino Acids: Other amino acids with similar structural features but different side chains.
Uniqueness: (2Z)-2-Aminobut-2-enoic acid is unique due to its specific (2Z) configuration, which imparts distinct chemical and biological properties compared to its isomers and derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
20748-08-7 |
|---|---|
Molecular Formula |
C4H7NO2 |
Molecular Weight |
101.10 g/mol |
IUPAC Name |
(Z)-2-aminobut-2-enoic acid |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7/h2H,5H2,1H3,(H,6,7)/b3-2- |
InChI Key |
PAWSVPVNIXFKOS-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C(/C(=O)O)\N |
Canonical SMILES |
CC=C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


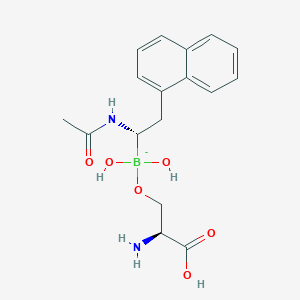
![1-Methyl-3-oxo-1,3-dihydro-benzo[c]isothiazole-5-sulfonic acid amide](/img/structure/B10759974.png)
![2-(3-hydroxyphenyl)-3-(morpholin-4-ylmethyl)-1,1-dioxothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B10759978.png)
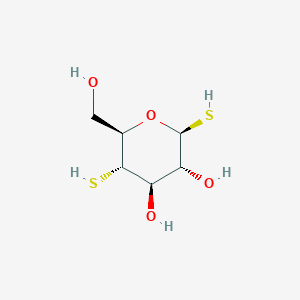
![n-[4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-3-pyridinecarboxamide](/img/structure/B10759989.png)
![N-[Tosyl-D-prolinyl]amino-ethanethiol](/img/structure/B10759992.png)
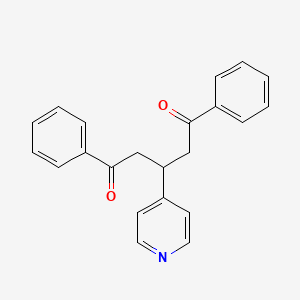

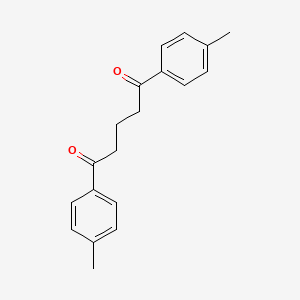
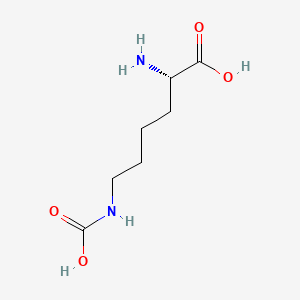
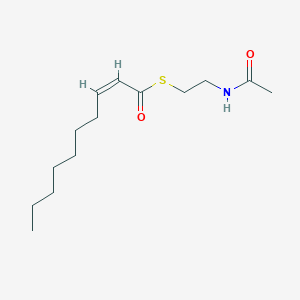
![N-{(2R)-2-Hydroxy-2-[(8S,11S)-8-isopropyl-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-YL]ethyl}-N-isopentylbenzenesulfonamide](/img/structure/B10760038.png)
![Thieno[2,3-b]pyridine-2-carboxamidine](/img/structure/B10760045.png)
